(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
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Overview
Description
(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is an organic compound with the molecular formula C16H15ClNO3. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a chlorophenyl group, and a carbamate linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate typically involves the reaction of (4-methoxyphenyl)methyl chloroformate with (E)-2-(2-chlorophenyl)ethenylamine. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate linkage can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (4-hydroxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate.
Reduction: Formation of (4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]amine.
Substitution: Formation of (4-methoxyphenyl)methyl N-[(E)-2-(2-substituted phenyl)ethenyl]carbamate.
Scientific Research Applications
(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)methyl N-[(E)-2-(2-bromophenyl)ethenyl]carbamate
- (4-methoxyphenyl)methyl N-[(E)-2-(2-fluorophenyl)ethenyl]carbamate
- (4-methoxyphenyl)methyl N-[(E)-2-(2-iodophenyl)ethenyl]carbamate
Uniqueness
(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different halogen substitutions, potentially leading to different biological activities and chemical properties.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-8-6-13(7-9-15)12-22-17(20)19-11-10-14-4-2-3-5-16(14)18/h2-11H,12H2,1H3,(H,19,20)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEINSARAUXIUFW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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